(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one
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Overview
Description
The compound “(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one” is a synthetic organic molecule that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:
- Formation of the indole core through cyclization reactions.
- Introduction of the butyloctyl side chains via alkylation reactions.
- Incorporation of the dioxaborolan groups through borylation reactions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to achieve high yields and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole cores but different substituents.
Boron-Containing Compounds: Molecules with boron atoms in their structure, such as boronic acids or esters.
Uniqueness
The unique combination of functional groups in the compound “(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one” imparts distinct chemical and biological properties, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C52H80B2N2O6 |
---|---|
Molecular Weight |
850.8 g/mol |
IUPAC Name |
(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one |
InChI |
InChI=1S/C52H80B2N2O6/c1-13-17-21-23-27-37(25-19-15-3)35-55-43-33-39(53-59-49(5,6)50(7,8)60-53)29-31-41(43)45(47(55)57)46-42-32-30-40(54-61-51(9,10)52(11,12)62-54)34-44(42)56(48(46)58)36-38(26-20-16-4)28-24-22-18-14-2/h29-34,37-38H,13-28,35-36H2,1-12H3/b46-45+ |
InChI Key |
GAXPWDCKAZNBQO-XVIFHXHVSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)/C(=C\4/C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CCCC)CCCCCC)/C(=O)N3CC(CCCC)CCCCCC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C4C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CCCC)CCCCCC)C(=O)N3CC(CCCC)CCCCCC |
Origin of Product |
United States |
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